3,5-Difluoro-4-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXCBWORXFRDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672327 | |
| Record name | 3,5-Difluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-24-3 | |
| Record name | 3,5-Difluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving 3,5 Difluoro 4 Methoxypyridine
Direct Synthetic Routes to 3,5-Difluoro-4-methoxypyridine
The synthesis of this compound can be approached through several strategic methodologies, primarily involving the functionalization of highly fluorinated pyridine (B92270) precursors.
Strategies from Perfluorinated Pyridine Precursors
The synthesis of fluorinated pyridines often commences from polychlorinated pyridines which are then subjected to halogen exchange reactions. For instance, the preparation of various difluoropyridine compounds has been achieved by reacting chlorine-containing pyridine derivatives with an alkali-metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures . A common precursor for the synthesis of polysubstituted fluoropyridines is pentachloropyridine, which can be converted to intermediates like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) .
While a direct synthesis of this compound from a perfluorinated precursor is not explicitly detailed in the provided search results, a plausible route can be inferred from the synthesis of analogous compounds. For example, the synthesis of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine is achieved through the reaction of 3,5-Dichloro-2,4,6-trifluoropyridine with sodium methoxide (B1231860) . This suggests that a similar approach starting from a suitable trifluoropyridine could yield this compound. Catalytic hydrodefluorination of more heavily fluorinated pyridines, such as pentafluoropyridine, using rhodium catalysts can also produce various di- and trifluoropyridines, including 3,5-difluoropyridine, which could then be further functionalized .
Nucleophilic Aromatic Substitution (SNAr) for Methoxy (B1213986) Group Introduction
The introduction of a methoxy group onto a difluoropyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In highly fluorinated pyridines, the fluorine atoms are good leaving groups, and the electron-withdrawing nature of the nitrogen atom and the other fluorine atoms activates the ring towards nucleophilic attack.
The reaction of 2-Chloro-5-nitrothiazole with sodium methoxide results in the substitution of the nitro group with a methoxy group . In the case of 2,5-dichlorothiazole, reaction with sodium methoxide leads to the replacement of the halogen atom at position 5 . For pentafluoronitrobenzene, the position of methoxy group substitution (ortho vs. para to the nitro group) is influenced by the solvent system, with less polar solvents favoring ortho substitution .
A direct synthesis of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine has been reported from the reaction of 3,5-Dichloro-2,4,6-trifluoropyridine with sodium methoxide in a mixture of tetrahydrofuran (B95107) and methanol (B129727) at 20°C for 20 hours, with cooling provided by an ice bath . This specific example underscores the viability of SNAr for introducing a methoxy group at the 4-position of a polyfluorinated pyridine ring.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-Dichloro-2,4,6-trifluoropyridine | Sodium Methoxide | Tetrahydrofuran/Methanol, 20°C, 20h | 3,5-Dichloro-2,6-difluoro-4-methoxypyridine | Not specified |
Regioselective Functionalization Approaches
Regioselectivity in the functionalization of pyridine rings is a critical aspect of their synthesis. The inherent electronic properties of the pyridine ring, along with the influence of existing substituents, dictate the position of incoming groups. For fluorinated pyridines, the positions ortho and para to the nitrogen atom are generally the most activated towards nucleophilic attack.
Derivatization and Further Functionalization of the this compound Scaffold
Once synthesized, the this compound core can be further modified to introduce additional functional groups, enhancing its utility as a building block in medicinal and materials chemistry.
C-H Functionalization and Deprotonation Strategies
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For electron-deficient pyridines, several C-H functionalization strategies have been developed.
Palladium-catalyzed C-H activation has emerged as a significant method for the regioselective functionalization of arenes and heteroarenes . These methods can be directed by various groups to achieve arylation, acetoxylation, and other transformations at specific C-H bonds . For instance, palladium-catalyzed direct C-H functionalization of benzoquinone can be controlled to yield either mono- or disubstituted products . While specific examples for this compound are not provided, these general principles of palladium-catalyzed C-H functionalization of electron-deficient systems are applicable.
Deprotonation using strong bases, such as organolithium reagents, followed by quenching with an electrophile is another common strategy for the functionalization of aromatic C-H bonds . The acidity of the C-H bonds in the pyridine ring is influenced by the electronic effects of the fluorine and methoxy substituents, which can direct the deprotonation to a specific position.
Introduction of Fluoroalkyl and Difluoromethyl Groups
The introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) and difluoromethyl (CHF2) groups, is of significant interest in medicinal chemistry as they can modulate the physicochemical and biological properties of molecules .
Several methods for the direct introduction of the trifluoromethyl group into aromatic and heteroaromatic systems have been developed. These include nucleophilic, electrophilic, free radical, and transition metal-catalyzed processes . For instance, O-(trifluoromethyl)-dibenzofuranium salts have been used to trifluoromethylate alcohols, phenols, amines, anilines, and pyridine .
Radical-based difluoromethylation of heterocycles has gained prominence due to its applicability in functionalizing diverse fluorine-containing compounds . A method for the radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride (B1165640) under mild photochemical conditions has been reported, which allows for the introduction of a CF2Cl group that can be further diversified . Oxy-difluoromethylation of alkenoic acids using photoflow reactors provides access to difluoromethylated lactones . The difluoromethyl group can be introduced into aromatic rings through the fluorodesulfurization of thionoesters .
| Substrate Type | Reaction Type | Reagents/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| (Hetero)arenes | Radical Chlorodifluoromethylation | Chlorodifluoroacetic anhydride, Pyridine N-oxide | Visible light irradiation | Chlorodifluoromethylated (hetero)arenes | |
| Alkenoic acids | Oxy-difluoromethylation | Photocatalyst, dFM2 | Continuous flow reactor | Difluoromethylated lactones | |
| Aromatic thionoesters | Fluorodesulfurization | SnCl4/DAST | Not specified | Difluoro(methoxy)methyl arenes | |
| Pyridine | Trifluoromethylation | O-(trifluoromethyl)-dibenzofuranium salts | Mild conditions | Trifluoromethylated pyridine |
N-Difluoromethylation of Pyridine Derivatives
The introduction of a difluoromethyl (CF₂H) group onto the nitrogen atom of pyridine rings is a significant transformation, as this group can act as a lipophilic bioisostere for hydroxyl or thiol groups, potentially improving membrane permeability and binding affinity of bioactive compounds . A novel, transition-metal-free method has been developed for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate as the fluorine source . This process involves a two-step sequence: an initial N-alkylation by the ethyl bromodifluoroacetate, followed by an in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridine .
When this methodology was applied to 4-methoxypyridine (B45360), an unexpected outcome was observed. Instead of the anticipated N-difluoromethylated pyridinium (B92312) salt, the major product formed was the N-difluoromethylated pyridin-4-one . The proposed mechanism suggests a nucleophilic attack by the bromide anion on the methoxy group of the intermediate salt, leading to the formation of the pyridin-4-one and methyl bromide. A minor side product, the N-methylated derivative of 4-methoxypyridine, was also identified, likely resulting from the N-methylation of unreacted starting material by the generated methyl bromide .
The efficiency of this N-difluoromethylation reaction is influenced by both steric and electronic factors of the pyridine substrate. For instance, the electron-donating nature of a methyl group can enhance the conversion rate compared to unsubstituted pyridine, even with increased steric hindrance .
Defluorofunctionalization via C-F Bond Activation
The selective activation and functionalization of carbon-fluorine (C-F) bonds in fluorinated aromatic compounds represent a powerful strategy for synthesizing novel fluorine-containing molecules . While methodologies for the defluorofunctionalization of trifluoromethyl groups have been developed, they often proceed through difluorocarbocation, difluorocarboradical, or difluoroorganometallic intermediates .
A distinct approach involves transformations that proceed via a fluorocarbanion mechanism . Research on 4-trifluoromethylpyridines has demonstrated a monoselective defluorofunctionalization that utilizes a pyridyldifluoromethyl anion as the key intermediate . This strategy effectively reverses the typical polarity (umpolung) of the fluoroalkyl unit on the pyridine ring . When combined with iridium catalysis, this method enables the asymmetric defluoroallylation of 4-trifluoromethylpyridines, creating a chiral center with a difluoroalkyl substituent . This work opens new avenues for the functionalization of trifluoromethylpyridines and provides new insights into N-boryl pyridyl anion chemistry . The radical-based transformation of polyfluoroarenes is also a recognized strategy for C–F bond activation .
Metal-Catalyzed Coupling and Functionalization Reactions
Nickel-Catalyzed Arylation of Pyridinium Ions
Nickel-catalyzed cross-coupling reactions provide an efficient pathway for the synthesis of complex molecular architectures. One notable application is the enantioselective arylation of pyridinium ions, which can be generated from 4-methoxypyridine derivatives . This transformation enables the synthesis of α-substituted 2,3-dihydro-4-pyridones through a Negishi cross-coupling with N-acyl pyridinium ions .
The reaction demonstrates high efficiency and enantioselectivity for a range of substrates, including those with 3,5-difluoro substitution . The selection of the nickel source and ligand is critical for success. Air-stable NiBr₂·diglyme was identified as a highly effective nickel source, maintaining high levels of enantioselectivity while improving reaction yield . The mechanism involves the oxidative insertion of a Ni(0) catalyst into the N-acyl pyridinium intermediate, followed by transmetalation with an organozinc reagent and subsequent reductive elimination . The C4-methoxy group is believed to act as a blocking group, directing the regioselectivity of the product .
| Substrate Derivative | Aryl Zinc Nucleophile | Ni Source | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| 3,5-Difluoro | Aryl | NiBr₂·diglyme | L7 (chiral ligand) | Not specified | 96-99 | |
| 4-Cl | Aryl | NiBr₂·diglyme | L7 (chiral ligand) | Not specified | 96-99 | |
| 4-CF₃ | Aryl | NiBr₂·diglyme | L7 (chiral ligand) | Not specified | 96-99 |
Copper-Mediated Radical Fluoroalkylation
Copper-catalyzed reactions are advantageous due to the low cost, low toxicity, and wide availability of copper . These reactions have been successfully applied to various difluoroalkylation processes, which typically proceed through a radical-based mechanism . In these transformations, a single-electron transfer from a Cu(I) species to a fluoroalkyl precursor, such as BrCF₂R, generates a fluoroalkyl radical and a Cu(II) species .
This reactive fluoroalkyl radical can then participate in a variety of reactions, including radical cyclization and multicomponent coupling reactions . For example, copper has been used to mediate the free-radical cyclization of naphthalenyl iododifluoromethyl ketones with olefins to produce difluoroacyl compounds . Mechanistic studies confirm the involvement of difluorinated radical intermediates generated from the reduction of RCF₂I with Cu(0) . While direct applications to this compound are not detailed, the general principles of copper-mediated radical fluoroalkylation are broadly applicable to a range of substrates for creating C-CF₂R bonds.
Stereoselective Synthetic Approaches
Achieving stereoselectivity in the synthesis of functionalized pyridines and their derivatives is crucial for applications in medicinal chemistry. Nickel-catalyzed reactions have proven particularly effective in this regard . As detailed in section 2.2.3.1, the enantioselective arylation of pyridinium ions derived from 4-methoxypyridine derivatives allows for the synthesis of α-substituted 2,3-dihydro-4-pyridones with high levels of stereocontrol .
The success of this stereoselective approach hinges on the use of a chiral ligand in conjunction with a nickel catalyst. In the reported system, a specific chiral ligand (L7) was found to be optimal, affording the desired products in excellent enantiomeric excess (95-99% ee) . The reaction proceeds by converting the prochiral pyridinium salt into a chiral product, demonstrating that a transition-metal catalyst can oxidatively insert into these intermediates to control stereochemistry . This method is particularly valuable for producing α-substituted piperidines, which are prevalent scaffolds in biologically active molecules .
| Parameter | Description | Optimal Choice | Outcome | Reference |
|---|---|---|---|---|
| Catalyst | Nickel(0) source | NiBr₂·diglyme | Increased yield, maintained high enantioselectivity | |
| Ligand | Chiral phosphine (B1218219) ligand | L7 | High enantiomeric excess (95% ee for initial product) | |
| Substrate | N-acyl pyridinium ion | Derived from 4-methoxypyridine derivatives | Formation of α-substituted 2,3-dihydro-4-pyridones | |
| Stereocontrol | Enantiomeric Excess (ee) | - | Up to 99% ee for various substrates |
Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Methoxypyridine
Mechanistic Pathways of Nucleophilic Substitution at the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, and for 3,5-Difluoro-4-methoxypyridine, this reaction pathway is of paramount importance. The mechanism of SNAr reactions can proceed through either a stepwise pathway, involving a discrete Meisenheimer intermediate, or a concerted pathway with a single transition state. Recent studies on various fluoroarenes and halopyridines have revealed that the mechanistic landscape is more of a continuum, with many reactions falling into a "borderline" category that exhibits characteristics of both pathways.
For fluorinated pyridines, the high electronegativity of the fluorine atoms significantly activates the ring towards nucleophilic attack. While traditionally SNAr reactions were presumed to be stepwise, evidence suggests that many, particularly those involving nitrogen-containing heterocycles, proceed in a concerted fashion. In the case of 2-halopyridines, a more concerted mechanism is often favored. The stability of the potential Meisenheimer complex is a key determinant of the reaction pathway. For a reaction to be stepwise, this intermediate must be sufficiently stable. The presence of strong electron-withdrawing groups, such as nitro groups, in conjunction with a poor leaving group like fluoride (B91410), can stabilize the Meisenheimer complex, favoring a stepwise mechanism. In this compound, the two fluorine atoms strongly polarize the pyridine ring, yet the methoxy (B1213986) group can offer some electronic stabilization through resonance. The actual pathway for a given nucleophile is likely dependent on the specific reaction conditions and the nature of the nucleophile itself.
Role of Substituents in Directing Reactivity and Regioselectivity
The regiochemical outcome of nucleophilic substitution on this compound is dictated by the combined electronic and steric effects of the fluorine and methoxy substituents. The two fluorine atoms at the 3- and 5-positions significantly increase the electrophilicity of the adjacent carbon atoms (C-2, C-4, and C-6). However, the primary sites of nucleophilic attack are typically the positions ortho and para to the activating groups.
In related 3,5-disubstituted pyridines, such as 3,5-dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones, site-selectivity in cross-coupling reactions has been observed, with monoarylation occurring preferentially at the C-5 position. For 3,4-pyridynes, electron-withdrawing substituents have been shown to govern regioselectivity in nucleophilic additions by inducing distortion in the aryne intermediate.
The methoxy group at the 4-position is an electron-donating group through resonance but can exhibit an inductive electron-withdrawing effect. Its influence on regioselectivity is complex. It can direct nucleophilic attack to the ortho positions (C-3 and C-5) through its inductive effect, but its resonance donation can deactivate the para position (relative to the nitrogen, which is C-4 itself). In the context of this compound, the fluorine atoms are the dominant activating groups. Nucleophilic attack is most likely to occur at the 2- or 6-positions, which are ortho to one fluorine and meta to the other, and also ortho to the ring nitrogen, which further enhances their electrophilicity. The methoxy group at C-4 may sterically hinder attack at this position and electronically disfavor it. Computational studies on dichloropyrimidines have highlighted the sensitivity of regioselectivity to both electronic and steric effects, where analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can be predictive of the reaction outcome.
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Position | Electronic Effects | Steric Effects | Predicted Reactivity |
| C-2/C-6 | Activated by ortho/para fluorine and ortho to nitrogen | Less hindered | High |
| C-4 | Activated by two meta fluorines, deactivated by methoxy resonance | Potentially hindered by methoxy group | Low |
Intermediates and Transition States in Derivatization Reactions
The derivatization of this compound through nucleophilic substitution involves the formation of transient intermediates and transition states. In a stepwise SNAr mechanism, the key intermediate is the Meisenheimer complex, a negatively charged, non-aromatic species. The stability of this complex is crucial for the reaction to proceed through this pathway. For a concerted mechanism, the reaction proceeds through a single transition state that resembles the Meisenheimer complex.
Computational studies, often employing Density Functional Theory (DFT), are invaluable for elucidating the structures and energies of these transient species. For nucleophilic substitution on acyl chlorides with pyridine, DFT calculations have been used to characterize the transition state, revealing a structure where the nucleophile and leaving group are simultaneously bonded to the carbon center. Similar computational approaches can be applied to this compound to model the transition state for nucleophilic attack. The geometry of the transition state, including the bond lengths between the carbon atom, the incoming nucleophile, and the departing fluoride ion, would provide insight into whether the mechanism is more associative or dissociative in nature.
The presence of the methoxy group at the 4-position can influence the stability of the Meisenheimer-like transition state. While its inductive effect is withdrawing, its resonance effect is donating, which could potentially destabilize the anionic intermediate/transition state. The fluorine atoms, being strongly electron-withdrawing, are the primary stabilizers of the negative charge that develops on the pyridine ring during the reaction.
Radical Processes in Fluoropyridine Chemistry
Beyond classical nucleophilic substitution, radical-mediated reactions offer alternative pathways for the functionalization of fluoropyridines. Single-electron transfer (SET) processes can generate radical ions from haloaromatic compounds, which can then undergo further reactions. The photochemistry of pyridines and their derivatives has emerged as a powerful tool for C-H functionalization and the formation of new carbon-carbon bonds.
Photocatalytic methods can generate pyridinyl radicals from pyridinium (B92312) ions upon single-electron reduction. These radicals can then couple with other radical species. Pyridine N-oxides, upon single-electron oxidation, can form pyridine N-oxy radicals, which are versatile intermediates in synthesis. While specific studies on radical processes involving this compound are not abundant, the general principles of radical chemistry of pyridines can be extrapolated. The electron-deficient nature of the difluorinated pyridine ring would make it a suitable candidate for reductive SET processes.
Impact of Ligand Design on Catalytic Efficiency (e.g., 4-methoxypyridine (B45360) 1-oxide)
The pyridine scaffold is a ubiquitous ligand in transition metal catalysis. The electronic and steric properties of substituents on the pyridine ring can be fine-tuned to modulate the catalytic activity and selectivity of the metal center. 4-Methoxypyridine N-oxide, a derivative of a related compound, is known to act as a ligand and can be used in various catalytic transformations, including oxidations and epoxidations.
While this compound itself can potentially act as a ligand, its derivatization can lead to more sophisticated ligand designs. For instance, functionalization at the 2- or 6-positions could introduce coordinating groups, creating bidentate ligands. The electronic properties of such ligands would be significantly influenced by the fluorine and methoxy substituents. The strong electron-withdrawing nature of the fluorine atoms would decrease the electron-donating ability of the pyridine nitrogen, which could impact the stability and reactivity of the resulting metal complexes.
In the broader context of pyridine functionalization, ligand design is crucial for achieving regioselectivity in C-H activation reactions. For example, palladium-catalyzed C3-olefination of pyridines can be promoted by specific bidentate ligands. Similarly, polymer-supported pyridine ligands have been developed for palladium-catalyzed C(sp³)–H arylation. The principles of ligand design from these studies could be applied to develop catalytic systems that utilize or functionalize this compound. The dearomatization of 4-methoxypyridinium ions has been achieved in enantioselective catalytic additions of Grignard reagents, showcasing the utility of activating the pyridine ring for further transformations.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations on 3,5-Difluoro-4-methoxypyridine and Its Derivatives
Density Functional Theory (DFT) calculations are instrumental in optimizing the molecular geometry of this compound, predicting key bond lengths and angles. The presence of two highly electronegative fluorine atoms at the C-3 and C-5 positions significantly influences the electronic landscape of the pyridine (B92270) ring through strong inductive effects (-I). Conversely, the methoxy (B1213986) group at the C-4 position exerts a resonance effect (+R) by donating electron density to the ring.
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution and delocalization effects. For this compound, NBO analysis would reveal significant negative partial charges on the fluorine atoms and the nitrogen atom of the pyridine ring, while the adjacent carbon atoms would carry positive partial charges. This charge distribution highlights the polar nature of the C-F bonds and the pyridine ring itself. Furthermore, NBO can quantify the hyperconjugative interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent C-C and C-F bonds, which contribute to the molecule's stability.
Table 1: Predicted Geometrical Parameters and NBO Charges from a Representative DFT Calculation Note: This table is illustrative, based on typical results for similar fluorinated and methoxy-substituted pyridines calculated using DFT methods like B3LYP/6-31G(d,p).
| Parameter | Atom(s) | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2-N1 | ~1.34 |
| Bond Length (Å) | C3-C4 | ~1.39 |
| Bond Length (Å) | C3-F | ~1.35 |
| Bond Length (Å) | C4-O | ~1.36 |
| Bond Angle (°) | C2-N1-C6 | ~117 |
| Bond Angle (°) | F-C3-C4 | ~119 |
| NBO Charge (e) | N1 | ~ -0.55 |
| NBO Charge (e) | F (at C3/C5) | ~ -0.30 |
| NBO Charge (e) | O (methoxy) | ~ -0.60 |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the methoxy group around the C4-O bond. Computational methods can map the potential energy surface of this rotation.
An energetic profile can be generated by performing a series of constrained geometry optimizations where the C3-C4-O-CH3 dihedral angle is systematically varied. This analysis typically reveals two key conformers: a planar conformer, where the methyl group is in the plane of the pyridine ring, and a perpendicular conformer, where the methyl group is oriented out of the plane. Calculations for similar anisole (B1667542) derivatives show that the planar conformation is often the global minimum due to favorable electronic delocalization, while the perpendicular conformation represents a rotational energy barrier. The height of this barrier provides insight into the rigidity of the molecule and the feasibility of interconversion between conformers at different temperatures.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Table 2: Representative FMO Properties and Global Reactivity Descriptors Note: This table is illustrative, based on typical DFT calculation results for analogous compounds. The values help in qualitatively understanding the molecule's electronic properties.
| Property | Symbol | Predicted Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.8 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.2 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | ~ 5.6 | Chemical reactivity and kinetic stability |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | ~ 2.8 | Resistance to change in electron configuration |
| Electronic Chemical Potential | μ = (EHOMO + ELUMO) / 2 | ~ -4.0 | Electron escaping tendency |
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These theoretical spectra are valuable for assigning experimental IR bands to specific molecular motions, such as C-F stretching, C-O-C stretching of the methoxy group, and pyridine ring vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can predict the electronic transitions, often corresponding to π → π* transitions within the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental data to confirm the molecular structure and assign specific resonances to each nucleus in the molecule.
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Structure Note: This table illustrates the typical accuracy of DFT calculations in predicting spectroscopic data for a substituted pyridine.
| Spectroscopy | Feature | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| IR | C-F Stretch (cm-1) | 1250 - 1350 | 1240 - 1360 |
| IR | Aromatic C=C Stretch (cm-1) | 1580 - 1620 | 1570 - 1610 |
| UV-Vis | λmax (nm) | ~270 | ~275 |
| ¹³C NMR | C-F (ppm) | 150 - 160 (JCF ~240 Hz) | 152 - 162 |
| ¹H NMR | Ring H (ppm) | 8.0 - 8.5 | 8.1 - 8.6 |
Theoretical Investigations of Reaction Mechanisms and Kinetics
Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, theoretical studies can investigate its behavior in various reactions, such as nucleophilic aromatic substitution or thermal decomposition.
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. For instance, in a study of the thermal decomposition of a related compound, 3,5-difluoro-2,4,6-trinitroanisole, computational analysis showed how the presence of fluorine atoms altered the initial bond-breaking steps and subsequent reaction pathways compared to its non-fluorinated analog. Similar studies on this compound could predict its thermal stability and decomposition products, providing critical insights into its reactivity under different conditions.
Computational Studies on CH Acidity and Deprotometalation Regioselectivity
The acidity of C-H bonds is a key factor in many synthetic transformations, particularly in metalation reactions. Computational methods can reliably predict the gas-phase acidity and pKa values of C-H bonds. For this compound, the C-H protons at the C-2 and C-6 positions are expected to be the most acidic due to the strong inductive electron-withdrawing effect of the adjacent fluorine atoms and the nitrogen atom in the pyridine ring.
Theoretical calculations can quantify the acidity of these protons by computing the Gibbs free energy change for the deprotonation reaction. The calculated acidities can then be used to predict the regioselectivity of deprotometalation reactions, where a strong base removes a proton to form a metalated intermediate. The site with the lowest calculated deprotonation energy will be the preferred site of metalation. This predictive capability is invaluable for designing selective functionalization strategies for the pyridine ring, guiding synthetic chemists to the most favorable reaction conditions and reagents.
Molecular Dynamics Simulations and Intermolecular Interactions
While specific molecular dynamics (MD) simulations exclusively focused on this compound are not extensively documented in publicly available literature, computational studies on analogous fluorinated and methoxy-substituted pyridines provide a robust framework for understanding its probable intermolecular interactions and dynamic behavior.
Theoretical models and computational chemistry offer powerful tools to predict the nature of non-covalent interactions that govern the condensed-phase properties of molecules like this compound. The presence of fluorine atoms, a methoxy group, and a nitrogen atom within the aromatic ring suggests a complex interplay of various intermolecular forces.
Key Intermolecular Interactions:
Halogen Bonding: The fluorine atoms in this compound can participate in halogen bonding, acting as halogen bond acceptors. Computational studies on other fluorinated pyridines have shown evidence for nitrogen-fluorine halogen bonds, which can influence molecular assembly and reactivity. These interactions, although often weaker than hydrogen bonds, can play a significant role in the structure of materials in the solid state.
Hydrogen Bonding: The difluoromethyl group, analogous to the substituents on the pyridine ring, is known to act as a "lipophilic hydrogen bond donor". This suggests that the C-H bonds of the methoxy group in this compound could potentially engage in weak hydrogen bonding interactions with electronegative atoms in neighboring molecules.
π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring can promote π-π stacking interactions with other aromatic systems. The introduction of fluorine atoms can influence the electrostatic potential of the aromatic ring, favoring specific orientations such as parallel-displaced or T-shaped stacking arrangements.
Molecular Dynamics Simulations:
Molecular dynamics simulations of substituted pyridine derivatives have been effectively used to probe their binding mechanisms with biological targets and to understand their physical properties. A typical MD simulation for this compound would involve the following conceptual steps:
Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM, or OPLS) would be selected and parameterized to accurately describe the intramolecular and intermolecular potentials of the molecule. This would involve defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters.
System Setup: A simulation box would be created, containing a number of this compound molecules, either in a pure liquid state or in a solution with a chosen solvent.
Simulation Protocol: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a representative range of molecular conformations and interactions.
Anticipated Insights from MD Simulations:
Liquid Structure: Radial distribution functions (RDFs) could be calculated to understand the average distances and coordination numbers between different atoms in the liquid state, providing insight into the local molecular packing.
Interaction Energies: The strength and nature of the various intermolecular interactions (e.g., electrostatic, van der Waals) could be quantified, revealing the dominant forces governing the condensed-phase behavior.
Dynamic Properties: Transport properties such as diffusion coefficients and viscosity could be calculated, providing a link between molecular-level interactions and macroscopic physical properties.
The following table summarizes the key intermolecular interactions anticipated for this compound based on studies of analogous compounds.
| Interaction Type | Donor/Acceptor Moiety | Significance |
| Halogen Bonding | Fluorine atoms (acceptor) | Influences crystal packing and molecular recognition |
| Hydrogen Bonding | Methoxy C-H (weak donor) | Contributes to directional intermolecular contacts |
| π-π Stacking | Pyridine ring | Important for condensed-phase structure and interactions with other aromatics |
| Dipole-Dipole | Entire molecule | Contributes significantly to bulk properties like boiling point |
Computational studies, including molecular dynamics simulations, are invaluable for elucidating the complex interplay of these non-covalent forces and for predicting the material properties and biological activity of novel compounds like this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Molecular and Supramolecular Structure Elucidation
While a specific crystal structure for 3,5-Difluoro-4-methoxypyridine is not publicly available, analysis of a closely related compound, 3,5-difluoroisonicotinic acid, provides a strong basis for understanding the potential solid-state characteristics. The crystal structure of 3,5-difluoroisonicotinic acid reveals a monoclinic crystal system with the space group P21/n.
Table 1: Crystallographic Data for the Analogous Compound 3,5-Difluoroisonicotinic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₃F₂NO₂ |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.8050(10) |
| b (Å) | 6.8443(9) |
| c (Å) | 12.7196(14) |
| β (°) | 94.562(4) |
| Volume (ų) | 590.54(13) |
| Z | 4 |
Data sourced from the crystallographic study of 3,5-difluoroisonicotinic acid.
The arrangement of molecules in a crystal lattice, known as solid-state packing, is governed by the drive to achieve the most thermodynamically stable structure. In the case of molecules like this compound, crystal engineering principles can be applied to predict and potentially control this packing. The presence of fluorine atoms and the pyridine (B92270) nitrogen atom introduces specific electronic features that influence intermolecular interactions. Halogen bonding, a directional interaction involving a halogen atom, can play a significant role in the rational design and modification of solid-state packing.
Based on the analogous structure of 3,5-difluoroisonicotinic acid, it is anticipated that this compound would also exhibit a highly ordered packing arrangement. The planarity of the pyridine ring, coupled with the electronic influence of the fluorine and methoxy (B1213986) substituents, would likely lead to a densely packed structure.
Non-covalent interactions are fundamental forces that dictate the self-assembly of molecules in the crystalline state. For aromatic systems, hydrogen bonding and π-π stacking are particularly significant. In the crystal structure of 3,5-difluoroisonicotinic acid, hydrogen bonds are observed. For this compound, while strong classical hydrogen bond donors are absent, weak C–H···N or C–H···F hydrogen bonds may contribute to the stability of the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two equivalent protons on the pyridine ring (at C2 and C6) would likely appear as a singlet or a narrow multiplet, influenced by coupling to the adjacent fluorine atoms. The three protons of the methoxy group would also give rise to a distinct singlet.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be significantly influenced by the electronegative fluorine and oxygen atoms. The carbon atoms bonded to fluorine (C3 and C5) would exhibit large one-bond C-F coupling constants. The chemical shift of the methoxy carbon would appear in the typical range for such functional groups. For pyridine itself, the C2, C3, and C4 carbons appear at approximately 150, 124, and 136 ppm, respectively. The substituents in this compound would alter these values.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique for characterization. Since the two fluorine atoms in this compound are chemically equivalent, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. Long-range couplings to the protons on the pyridine ring may also be observable. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the electronic environment.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H | ~8.0-8.5 (pyridine H), ~4.0 (methoxy H) | s or narrow m, s |
| ¹³C | ~140-160 (C-F), ~150 (C-O), ~130 (C-H), ~60 (methoxy C) | d, s, d, q |
| ¹⁹F | -110 to -140 | s or narrow m |
Predicted values are based on general principles and data for analogous compounds.
While this compound itself is achiral and has limited conformational flexibility, advanced NMR techniques are crucial for studying more complex derivatives or its interactions with other molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms, which is valuable for conformational analysis. Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments are used to establish connectivity between protons and carbons, confirming the structural assignment. For molecules with stereocenters, these advanced techniques are essential for determining relative and absolute stereochemistry.
Mass Spectrometry for Molecular Identification and Reaction Monitoring (e.g., HR ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules with high accuracy. For this compound, HR ESI-MS would be used to determine its exact molecular weight. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ (C₆H₆F₂NO⁺) is 146.0408. High-resolution mass spectrometry can measure this value to within a few parts per million, providing unambiguous confirmation of the elemental composition.
Beyond molecular identification, mass spectrometry is also a valuable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the consumption of starting materials and the formation of this compound can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₆H₆F₂NO⁺ | 146.0408 |
This table presents the calculated exact mass for the protonated molecule.
Vibrational and Electronic Spectroscopy (e.g., FT-IR, UV-Vis)
Detailed research findings and data tables for the vibrational and electronic spectroscopy of this compound are not available in published scientific literature.
Table 1: Hypothetical FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data Not Available | C-H stretch (aromatic) |
| Data Not Available | C-H stretch (methoxy) |
| Data Not Available | C=N stretch (pyridine ring) |
| Data Not Available | C=C stretch (pyridine ring) |
| Data Not Available | C-F stretch |
| Data Not Available | C-O stretch (methoxy) |
| Data Not Available | Ring vibrations |
| Data Not Available | C-H bend |
| Data Not Available | C-F bend |
Table 2: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Further experimental and computational studies are required to elucidate the specific spectroscopic characteristics of this compound.
Applications of 3,5 Difluoro 4 Methoxypyridine in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The pyridine (B92270) ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. The introduction of two fluorine atoms at the 3 and 5 positions, flanking a methoxy (B1213986) group at the 4-position, imparts a distinct reactivity and conformational preference to the pyridine core. This substitution pattern makes 3,5-Difluoro-4-methoxypyridine a valuable precursor for a variety of advanced synthetic applications.
Precursor in the Synthesis of Complex Heterocyclic Systems
The electron-withdrawing nature of the two fluorine atoms in this compound significantly influences the reactivity of the pyridine ring, making it a versatile starting material for the construction of more complex heterocyclic systems. This is particularly evident in its application for synthesizing fused heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, the unique substitution pattern can direct regioselective reactions, such as cyclization and condensation, to afford intricate molecular architectures.
One notable application is in the synthesis of triazolopyridines, a class of compounds with a broad range of biological activities. The synthesis of these fused systems often involves the cyclization of a substituted hydrazine (B178648) onto the pyridine ring. The electronic properties of this compound can facilitate this cyclization under mild conditions, which is a significant advantage when working with sensitive functional groups.
| Precursor | Reaction Type | Resulting Heterocyclic System | Reference |
| 2-Hydrazinopyridines | Dehydration/Cyclization | Triazolopyridines | |
| Enaminonitriles and Benzohydrazides | Tandem Transamidation/Nucleophilic Addition/Condensation | 1,2,4-Triazolo[1,5-a]pyridines | |
| Metallated 2-Alkylpyridines and Nitrous Oxide | Diazo Transfer | Triazolopyridines |
Design and Synthesis of Fluorinated Analogues of Bioactive Scaffolds
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as an excellent building block for creating fluorinated analogues of known drugs and other bioactive scaffolds. The difluorinated methoxypyridine moiety can be introduced into a target molecule to modulate its electronic and lipophilic character.
For example, this building block has been utilized in the synthesis of kinase inhibitors, a critical class of therapeutic agents for cancer and inflammatory diseases. The specific substitution pattern of this compound can influence the binding interactions of the inhibitor with the target kinase, potentially leading to improved potency and selectivity. Furthermore, its use has been explored in the development of novel fungicides and other agrochemicals, where the presence of fluorine can enhance efficacy and environmental stability.
| Bioactive Scaffold | Therapeutic Area/Application | Role of this compound |
| Kinase Inhibitors | Oncology, Inflammation | Modulation of binding affinity and selectivity |
| Fungicides | Agrochemicals | Enhancement of efficacy and stability |
| Antiviral Compounds | Infectious Diseases | Improvement of pharmacokinetic properties |
Strategies for Modulating Molecular Properties through Fluorine Incorporation
The two fluorine atoms at the 3 and 5 positions of the pyridine ring exert a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity is crucial in drug design, as it can affect a molecule's solubility, membrane permeability, and interaction with biological targets. The 4-methoxy group, being an electron-donating group, partially counteracts this effect, creating a unique electronic environment.
Computational studies, including quantum chemical calculations, have been employed to understand the intricate electronic effects of the 3,5-difluoro and 4-methoxy substituents on the pyridine ring. These studies help in predicting the reactivity of the molecule and in designing derivatives with desired electronic properties. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group allows for a nuanced control over the molecule's properties.
| Property | Effect of 3,5-Difluoro-4-methoxy Substitution |
| Basicity (pKa) | Decreased due to the strong inductive effect of fluorine atoms. |
| Dipole Moment | Altered, influencing solubility and intermolecular interactions. |
| Metabolic Stability | Increased due to the strength of the C-F bond, hindering enzymatic degradation. |
| Lipophilicity | Modified, impacting cell membrane permeability. |
Integration into Functional Materials and Catalysis
Beyond its role in the synthesis of discrete molecules, this compound is also a valuable component in the construction of functional materials and in the field of catalysis. Its unique properties can be harnessed to create polymers with tailored characteristics and to design ligands that influence the catalytic activity of metal centers.
Development of Fluorinated Polymers and Network Materials
Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of this compound as a monomer or a comonomer in polymerization reactions can lead to the development of novel fluorinated polymers with specific functionalities. For instance, it can be used in the synthesis of fluorinated poly(aryl ether)s, which are high-performance polymers with applications in electronics and aerospace due to their low dielectric constants and high thermal stability.
The presence of the pyridine nitrogen in the polymer backbone can also introduce interesting properties, such as altered solubility and the potential for post-polymerization modification. Furthermore, the difluoromethoxy-substituted pyridine unit can be incorporated into network materials, leading to materials with controlled porosity and surface properties. Fluorinated polymers derived from such monomers are also being explored for applications in photonics, such as in the fabrication of optical waveguides, due to their potential for low optical loss.
| Polymer Type | Potential Properties | Potential Applications |
| Poly(aryl ether)s | High thermal stability, low dielectric constant | Microelectronics, aerospace components |
| Copolymers | Tunable solubility, sites for functionalization | Membranes, specialty coatings |
| Network Materials | Controlled porosity, specific surface properties | Separation media, catalytic supports |
| Optical Polymers | Low optical loss, specific refractive index | Optical waveguides, photonic devices |
Ligand Design in Coordination Chemistry and Catalysis
The pyridine nitrogen of this compound can act as a Lewis base, allowing it to coordinate with metal ions to form coordination complexes. The electronic properties of the substituted pyridine ring, particularly the reduced basicity due to the fluorine atoms, can significantly influence the properties of the resulting metal complex. This makes this compound an interesting ligand for the design of novel catalysts.
In catalysis, the ligand plays a crucial role in determining the activity and selectivity of the metal center. By tuning the electronic environment around the metal, it is possible to control the outcome of a catalytic reaction. For example, rhodium and palladium complexes bearing fluorinated pyridine ligands have been investigated for their catalytic activity in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-deficient nature of the this compound ligand can enhance the catalytic activity of the metal center in certain reactions.
| Metal | Type of Complex | Potential Catalytic Application |
| Rhodium | Pincer-type complexes, organometallic complexes | C-H activation, hydrogenation |
| Palladium | Cross-coupling precatalysts | Suzuki-Miyaura, Heck, and Sonogashira reactions |
| Copper | Coordination polymers | Lewis acid catalysis |
Preparation of Optical and Photophysical Materials (e.g., N-difluoromethylated fluorophores)
The strategic functionalization of pyridine scaffolds is a cornerstone in the development of advanced optical and photophysical materials. The inherent electronic properties of the pyridine ring, modified by electron-donating or withdrawing groups, allow for the fine-tuning of absorption and emission characteristics. This compound serves as a valuable precursor in this field, particularly for creating novel fluorophores with enhanced spectroscopic properties through N-alkylation techniques.
A significant advancement in this area is the N-difluoromethylation of pyridine-containing substrates to generate new classes of photophysical materials. Research has demonstrated a novel, transition metal-free synthetic method that utilizes ethyl bromodifluoroacetate as a readily available and safe fluorine source. This process involves a two-step sequence: an initial N-alkylation of the pyridine nitrogen, followed by an in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated pyridinium (B92312) product.
The introduction of the difluoromethyl (–CF₂H) group onto the pyridine nitrogen has a profound impact on the molecule's properties. The –CF₂H group is recognized for its unique physicochemical characteristics; it can act as a lipophilic hydrogen-bond donor and is considered a bioisostere of hydroxyl and thiol groups. This modification can improve key parameters relevant to materials science, such as membrane permeability and binding affinity in biological contexts.
Detailed research findings confirm that converting a pyridine-containing fluorophore to its N-difluoromethylated analogue can lead to significant improvements in its optical properties. Specifically, the replacement of a traditional N-methyl (–CH₃) group with an N-difluoromethyl (–CF₂H) group has been shown to enhance the spectroscopic profile of fluorophores. This enhancement is critical for developing more sensitive and stable materials for applications such as bioimaging probes. The steric and electronic effects of substituents on the pyridine ring play an important role in the efficiency of the N-difluoromethylation reaction.
The table below illustrates the representative photophysical changes observed when an N-methylated fluorophore is converted to its N-difluoromethylated analogue, highlighting the advantageous shifts in absorption and emission spectra.
Table 1: Comparison of Photophysical Properties of N-Methyl vs. N-Difluoromethyl Fluorophore Analogues
| Compound | N-substituent | Absorption Max (λ_abs) | Emission Max (λ_em) |
| Fluorophore A | –CH₃ | 592 nm | 684 nm |
| Fluorophore B (analogue of A) | –CF₂H | 610 nm | 705 nm |
Data are representative based on published studies on pyridine-containing fluorophores to illustrate the effect of N-difluoromethylation.
The application of this synthetic strategy to versatile building blocks like this compound opens a clear pathway toward novel optical materials. The existing fluoro and methoxy substituents on the pyridine ring, combined with N-difluoromethylation, allow for the creation of highly tailored fluorophores with potentially superior performance in advanced materials science applications.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 3,5-Difluoro-4-methoxypyridine is likely to be guided by the principles of green chemistry, aiming for methodologies that are not only efficient but also environmentally benign. Current synthetic strategies for fluorinated pyridines often rely on harsh reaction conditions and hazardous reagents. Future research will likely focus on the development of catalytic systems that can achieve the desired transformations under milder conditions.
One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions . These methods have revolutionized the synthesis of complex aromatic compounds and could be adapted for the construction of the this compound core. Furthermore, the use of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive fluorinating agents.
The development of biocatalytic methods also presents an exciting frontier. The use of enzymes to catalyze specific steps in the synthetic sequence could lead to highly selective and environmentally friendly processes. Research into enzymes capable of regioselective fluorination or methoxylation on a pyridine (B92270) ring would be particularly valuable.
| Synthetic Approach | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | High efficiency, functional group tolerance | Development of novel ligands and catalysts for C-F and C-O bond formation. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Optimization of reactor design and reaction parameters for continuous production. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of enzymes for regioselective fluorination and methoxylation. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Exploration of solvent-free or green solvent conditions. |
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is largely uncharted territory. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group is expected to impart unique reactivity to the pyridine ring.
A primary area for exploration is nucleophilic aromatic substitution (SNAr) . The two fluorine atoms are anticipated to activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. Systematic studies with a variety of nucleophiles would be crucial to map out the regioselectivity and reactivity patterns of this compound. This could lead to the synthesis of a diverse library of novel pyridine derivatives with potential applications in various fields.
Conversely, the potential for electrophilic aromatic substitution should also be investigated. While the fluorine atoms are deactivating, the methoxy group is activating, and their combined effect on the regioselectivity of electrophilic attack is not immediately obvious. Understanding this reactivity would open up another avenue for the functionalization of this molecule.
Furthermore, the methoxy group itself could serve as a handle for further transformations, such as demethylation to the corresponding pyridinol, which would exhibit distinct chemical properties and potential biological activities.
Advancements in Predictive Computational Modeling
Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including its electronic structure, reactivity, and spectroscopic characteristics.
Specifically, DFT can be used to:
Calculate the electron density distribution to identify the most likely sites for nucleophilic and electrophilic attack.
Model reaction pathways and transition states for various potential reactions, providing insights into reaction mechanisms and predicting reaction outcomes.
Predict spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) models could also be developed for series of compounds derived from this compound. By correlating calculated molecular descriptors with experimentally determined biological activities, QSAR can guide the design of new molecules with enhanced potency and selectivity.
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity | Identification of reactive sites, elucidation of reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra | Understanding of photophysical properties for potential materials applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Design of new derivatives with optimized therapeutic or other functional properties. |
Integration of this compound in Interdisciplinary Research Fields
The unique substitution pattern of this compound makes it a promising building block for applications in several interdisciplinary fields.
In medicinal chemistry , the incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The difluoro-methoxy-pyridine scaffold could be incorporated into novel therapeutic agents. For instance, related 3,5-dimethyl-4-methoxypyridine derivatives have been patented as intermediates for the synthesis of ATPase inhibitors. This suggests that derivatives of this compound could be explored for similar or other biological targets.
In materials science , the introduction of fluorine can significantly alter the electronic and physical properties of organic materials. The high electronegativity of fluorine can influence intermolecular interactions and crystal packing, which are crucial for properties such as charge transport and luminescence. Therefore, this compound could serve as a precursor for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The field of agrochemicals also represents a potential area of application. Many successful pesticides and herbicides contain fluorinated heterocyclic cores. The unique electronic properties of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Q & A
Q. What are the common synthetic routes for preparing 3,5-difluoro-4-methoxypyridine, and what key reagents or conditions are involved?
The synthesis of this compound typically involves nucleophilic substitution and multi-step functionalization. A validated approach includes:
- Step 1 : Starting with a fluorinated pyridine precursor (e.g., pentafluoropyridine), introduce a methoxy group via nucleophilic substitution using sodium methoxide or similar bases under controlled pH and temperature (e.g., 50–100°C) .
- Step 2 : Subsequent fluorination or deprotection steps may be required to achieve the desired substitution pattern. For example, selective fluorination can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via SNAr (nucleophilic aromatic substitution) with fluoride ions .
- Critical Reagents : Sodium methoxide, fluorinating agents, and catalysts (e.g., Pd for coupling reactions).
- Validation : Characterization via ¹H NMR, FT-IR, and HPLC ensures product purity and structural integrity .
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Yield optimization hinges on reaction conditions and intermediate purification:
- Temperature Control : Maintaining precise temperatures during nucleophilic substitution (e.g., 80°C for methoxy group introduction) minimizes side reactions .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for ring functionalization .
- Purification Techniques : Column chromatography or recrystallization using solvents like ethanol or hexane improves intermediate purity. For example, achieved >90% purity via gradient elution in HPLC .
Advanced Research Questions
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
Advanced characterization combines multiple techniques:
- ¹H/¹³C NMR : Resolves substituent positions on the pyridine ring. For instance, fluorine atoms induce distinct splitting patterns, while methoxy groups appear as singlets (~δ 3.8–4.0 ppm) .
- FT-IR : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, C-O-C stretches for methoxy at ~1250 cm⁻¹) .
- HPLC-MS : Quantifies purity and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in further functionalization?
The substituents dictate regioselectivity and reaction pathways:
- Fluorine’s Electron-Withdrawing Effect : Activates the pyridine ring for nucleophilic attack at ortho/para positions, facilitating substitutions (e.g., amination or hydroxylation) .
- Methoxy’s Electron-Donating Effect : Directs electrophilic substitutions to meta positions. For example, nitration or halogenation would occur at the 2- or 6-positions relative to the methoxy group .
- Case Study : In , methoxy groups stabilized intermediates during chloromethylation, enabling selective functionalization .
Q. What strategies mitigate challenges in scaling up this compound synthesis for industrial research applications?
Scalability requires:
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic fluorination steps, reducing safety risks .
- Catalyst Recycling : Immobilized Pd catalysts in coupling reactions reduce costs and waste .
- Process Analytical Technology (PAT) : Real-time monitoring via inline NMR or Raman spectroscopy ensures consistency in large batches .
Q. How can computational modeling predict the biological activity or material properties of this compound derivatives?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide drug design or optoelectronic material development.
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) by simulating binding affinities of fluorinated derivatives .
- QSAR Models : Correlates substituent effects (e.g., fluorine count) with experimental data like solubility or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
